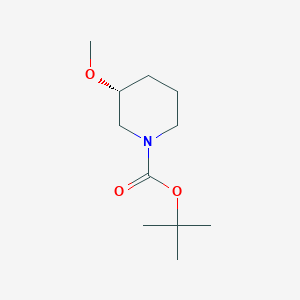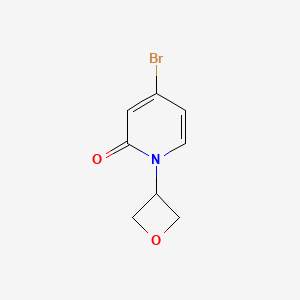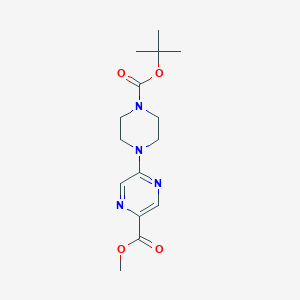
2-Cyanoethylzinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyanoethylzinc bromide is an organozinc compound with the molecular formula NCCH2CH2ZnBr. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Cyanoethylzinc bromide can be synthesized through the reaction of zinc bromide with 2-cyanoethyl bromide in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture sensitivity .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process may include steps such as purification and stabilization to maintain the compound’s reactivity and shelf life .
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyanoethylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyanoethyl group is transferred to an electrophilic carbon atom.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Common reagents used with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as THF.
Major Products: The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Aplicaciones Científicas De Investigación
2-Cyanoethylzinc bromide has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-cyanoethylzinc bromide involves the transfer of the cyanoethyl group to an electrophilic carbon atom in the target molecule. This transfer is facilitated by the zinc atom, which acts as a Lewis acid, stabilizing the transition state and promoting the formation of the new carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparación Con Compuestos Similares
- 3-Cyanopropylzinc bromide
- 2-Cyanobenzylzinc bromide
- 2-Thienylzinc bromide
- 2-Adamantylzinc bromide
Comparison: 2-Cyanoethylzinc bromide is unique due to its cyanoethyl group, which provides distinct reactivity and selectivity in organic synthesis. Compared to similar compounds, it offers advantages in terms of the stability of the cyano group and the ease of forming carbon-carbon bonds. Each similar compound has its own specific applications and reactivity profiles, making them suitable for different types of chemical transformations .
Propiedades
Fórmula molecular |
C3H4BrNZn |
|---|---|
Peso molecular |
199.4 g/mol |
Nombre IUPAC |
bromozinc(1+);propanenitrile |
InChI |
InChI=1S/C3H4N.BrH.Zn/c1-2-3-4;;/h1-2H2;1H;/q-1;;+2/p-1 |
Clave InChI |
CREYONULNRWHIX-UHFFFAOYSA-M |
SMILES canónico |
[CH2-]CC#N.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Imidazo[1,2-B]pyridazin-3-ylmethanol](/img/structure/B8802194.png)
![1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one](/img/structure/B8802202.png)

![furo[3,2-c]quinolin-4(5H)-one](/img/structure/B8802214.png)

![2,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B8802221.png)







